molecular formula C18H20ClN B3032330 1-(4-Chlorobenzyl)-4-phenylpiperidine CAS No. 143866-73-3

1-(4-Chlorobenzyl)-4-phenylpiperidine

Cat. No.: B3032330
CAS No.: 143866-73-3
M. Wt: 285.8 g/mol
InChI Key: DHOGBBPTQYJAQA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-phenylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-chlorobenzyl group and a phenyl group

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-4-phenylpiperidine can be achieved through several routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-phenylpiperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents like sodium cyanide or sodium azide to form nitriles or azides, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-phenylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways and its potential as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-4-phenylpiperidine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperidine: Lacks the phenyl group, which may result in different biological activities and chemical properties.

    4-Phenylpiperidine:

    1-Benzyl-4-phenylpiperidine: Similar structure but without the chlorine atom, leading to variations in its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-phenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN/c19-18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGBBPTQYJAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396317
Record name 1-(4-chlorobenzyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143866-73-3
Record name 1-(4-chlorobenzyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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